molecular formula C15H20O3 B207328 Arteannuin B CAS No. 50906-56-4

Arteannuin B

Cat. No.: B207328
CAS No.: 50906-56-4
M. Wt: 248.32 g/mol
InChI Key: QWQSMEDUZQDVLA-USPGQWGOSA-N
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Mechanism of Action

Target of Action

Arteannuin B (ATB), a sesquiterpene lactone found in the traditional Chinese medicine Artemisia annua, has been identified as a potent anti-inflammatory compound . The primary target of ATB is the ubiquitin-conjugating enzyme UBE2D3 . This enzyme plays a crucial role in the activation of NF-κB signaling, which is associated with many inflammatory disorders .

Mode of Action

ATB attenuates the inflammatory response by inhibiting UBE2D3-mediated NF-κB activation . This inhibition prevents the ubiquitination of receptor-interacting protein 1 (RIP1) and NF-κB essential modulator (NEMO), which are required for NF-κB activation . By inhibiting this process, ATB can alleviate inflammatory disorders.

Biochemical Pathways

The primary biochemical pathway affected by ATB is the NF-κB signaling pathway . By inhibiting UBE2D3, ATB prevents the activation of this pathway, thereby reducing the production of inflammatory mediators and cytokines . This includes the down-regulation of iNOS and COX2 expression, and the decrease in mRNA expression and release of IL-1β, IL-6, and TNF-α .

Pharmacokinetics

This compound has very low solubility and a very short half-life, which limits its clinical use . The development of this compound sustained-release microspheres (abms) has been shown to improve its bioavailability . These ABMs have a low burst release and stable in vitro release for up to one week . The drug loading is 37.8%, and the encapsulation rate is 85% .

Result of Action

The result of ATB’s action is a significant reduction in the inflammatory response. This is demonstrated by the diminished generation of NO and PGE2, the down-regulation of iNOS and COX2 expression, and the decreased mRNA expression and release of IL-1β, IL-6, and TNF-α in LPS-exposed RAW264.7 macrophages . Furthermore, ATB has been shown to exhibit antiproliferative properties for various tumor cell lines .

Action Environment

The action of ATB can be influenced by environmental factors. For instance, the solubility of ATB can be affected by the pH of the environment, which can impact its bioavailability and efficacy . Additionally, the stability of ATB can be influenced by temperature and light conditions.

Biochemical Analysis

Biochemical Properties

Arteannuin B interacts with various biomolecules in biochemical reactions. It has been found to exhibit antiproliferative properties for various tumor cell lines . The compound modulates glycolysis in MCF7 tumor cells , indicating its interaction with enzymes and proteins involved in the glycolysis pathway.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to exhibit antiproliferative properties for various tumor cell lines . It also modulates glycolysis in MCF7 tumor cells , influencing cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been found to inhibit the ubiquitin-conjugating enzyme UBE2D3-mediated NF-κB activation , which plays a crucial role in inflammatory responses. This suggests that this compound may bind to and inhibit the enzyme UBE2D3, thereby preventing the ubiquitination of receptor-interacting protein 1 (RIP1) and NF-κB essential modulator (NEMO), key components in the NF-κB signaling pathway .

Temporal Effects in Laboratory Settings

This compound demonstrates changes in its effects over time in laboratory settings. For instance, this compound-polylactic-co-glycolic acid (PLGA) microspheres were found to have a low burst release and stable in vitro release for up to one week . This indicates the compound’s stability and potential long-term effects on cellular function in in vitro studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a part of the artemisinin biosynthesis pathway , where it is converted into dihydroartemisinic acid, a precursor of artemisinin . This process involves various enzymes and cofactors.

Preparation Methods

Comparison with Similar Compounds

Arteannuin B is unique among sesquiterpene lactones due to its specific chemical structure and biological activities. Similar compounds include:

This compound stands out due to its potent antitumor and anti-inflammatory activities, making it a promising candidate for further research and development in various therapeutic areas.

Properties

CAS No.

50906-56-4

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(8R)-8,12-dimethyl-4-methylidene-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one

InChI

InChI=1S/C15H20O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10?,11?,13?,14?,15?/m1/s1

InChI Key

QWQSMEDUZQDVLA-USPGQWGOSA-N

Isomeric SMILES

C[C@@H]1CCC2C(=C)C(=O)OC23C1CCC4(C3O4)C

Canonical SMILES

CC1CCC2C(=C)C(=O)OC23C1CCC4(C3O4)C

Appearance

Powder

Pictograms

Irritant

Synonyms

arteannuin B

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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